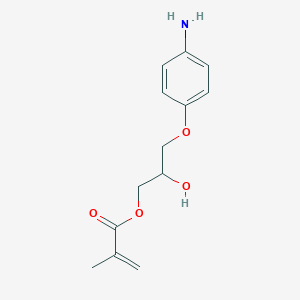
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a naphthalene ring, and a phenylacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate typically involves the esterification of 2-Bromo-1-(naphthalen-1-yl)ethanol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-Hydroxy-1-(naphthalen-1-yl)ethyl 2-phenylacetate and its derivatives.
Oxidation Reactions: Products include 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetic acid.
Reduction Reactions: Products include 2-Bromo-1-(naphthalen-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release phenylacetic acid, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(naphthalen-2-yl)ethanol
- 2-(Bromoacetyl)naphthalene
Uniqueness
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate is unique due to the presence of both a naphthalene ring and a phenylacetate group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
189164-96-3 |
|---|---|
Fórmula molecular |
C20H17BrO2 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
(2-bromo-1-naphthalen-1-ylethyl) 2-phenylacetate |
InChI |
InChI=1S/C20H17BrO2/c21-14-19(23-20(22)13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2 |
Clave InChI |
QNYMGZAQQNLVBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC(CBr)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)



![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



